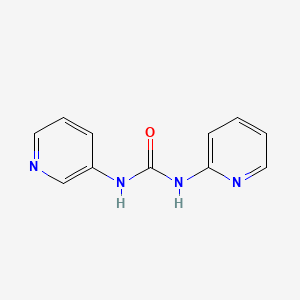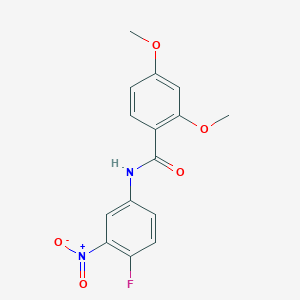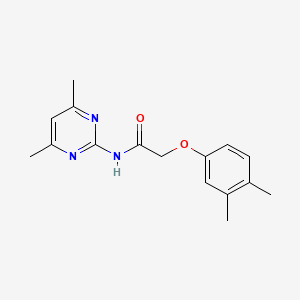
6,7-dimethoxy-2-(1-naphthylmethyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-(1-naphthylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has been studied for its potential use in scientific research. This compound is also known as ANME-2, and it has been found to have a range of biochemical and physiological effects. In Additionally, we will list as many future directions as possible.
Mechanism of Action
The mechanism of action of ANME-2 is not fully understood. However, it has been suggested that ANME-2 may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, ANME-2 has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
ANME-2 has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ANME-2 has been found to have antioxidant properties. It has also been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
ANME-2 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. Additionally, ANME-2 has been found to have low toxicity, making it safer to use in lab experiments. However, ANME-2 has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, ANME-2 is not widely available, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on ANME-2. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the effectiveness of ANME-2 in vivo and to determine the optimal dosing regimen. Additionally, more research is needed to understand the mechanism of action of ANME-2 and to identify other potential targets for this compound. Finally, studies are needed to determine the potential use of ANME-2 in treating other diseases, such as neurodegenerative diseases, and to determine the optimal dosing regimen for these applications.
Synthesis Methods
ANME-2 can be synthesized by using a Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline ring system. In the case of ANME-2, 1-naphthylmethylamine is used as the amine and 3,4-dimethoxybenzaldehyde is used as the aldehyde. The reaction is carried out in the presence of an acid catalyst and yields ANME-2 as the final product.
Scientific Research Applications
ANME-2 has been studied for its potential use in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that ANME-2 can inhibit the growth of cancer cells in vitro. Additionally, ANME-2 has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
properties
IUPAC Name |
6,7-dimethoxy-2-(naphthalen-1-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-24-21-12-17-10-11-23(15-19(17)13-22(21)25-2)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-9,12-13H,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCSRHLFAPAGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)


![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)



![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)